(2,3-Difluoro-4-iodo-6-methoxyphenyl)trimethylsilane
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Overview
Description
(2,3-Difluoro-4-iodo-6-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H13F2IOSi. This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a phenyl ring, along with a trimethylsilane group. It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,3-difluoro-4-iodo-6-methoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluoro-4-iodo-6-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.
Scientific Research Applications
(2,3-Difluoro-4-iodo-6-methoxyphenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (2,3-Difluoro-4-iodo-6-methoxyphenyl)trimethylsilane is primarily related to its role as a synthetic intermediate. It acts as a precursor in various chemical reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Similar Compounds
(2,6-Difluoro-4-((4-methoxybenzyl)oxy)phenyl)trimethylsilane: Similar in structure but with different substitution patterns on the phenyl ring.
2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl: Contains multiple fluorine atoms and an iodine atom, used in similar coupling reactions.
Uniqueness
(2,3-Difluoro-4-iodo-6-methoxyphenyl)trimethylsilane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both fluorine and iodine atoms allows for versatile functionalization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H13F2IOSi |
---|---|
Molecular Weight |
342.20 g/mol |
IUPAC Name |
(2,3-difluoro-4-iodo-6-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H13F2IOSi/c1-14-7-5-6(13)8(11)9(12)10(7)15(2,3)4/h5H,1-4H3 |
InChI Key |
KTGQDMZPNXDQNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1[Si](C)(C)C)F)F)I |
Origin of Product |
United States |
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